molecular formula C8H7BrFNO B13055166 (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055166
M. Wt: 232.05 g/mol
InChI Key: AJQKHZRWUOTIEQ-SSDOTTSWSA-N
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Description

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[b]furan ring system, along with an amine group at the 3-position. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[b]furan Ring: The initial step involves the construction of the benzo[b]furan ring system through cyclization reactions.

    Introduction of Bromine and Fluorine: Bromination and fluorination reactions are carried out to introduce the bromine and fluorine atoms at the desired positions on the benzo[b]furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the (3S) stereochemistry.

    6-Bromo-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the fluorine atom.

    5-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: Lacks the bromine atom.

Uniqueness

(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3S)-6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

AJQKHZRWUOTIEQ-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=CC(=C(C=C2O1)Br)F)N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)Br)F)N

Origin of Product

United States

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